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Compound of Interest

Compound Name:
2-(benzylcarbamoyl)pyridine-3-

carboxylic Acid

CAS No.: 100872-65-9

Cat. No.: B176764

Get Quote

The core structure consists of a pyridine ring substituted at the C2 position with a carbamoyl

group (-CONH₂) and at the C3 position with a carboxylic acid (-COOH).

Key Structural Feature: Intramolecular Hydrogen Bonding Unlike its isomer (3-

carbamoylpicolinic acid), 2-carbamoylnicotinic acid exhibits a dominant intramolecular

hydrogen bond. The amide N-H acts as a donor to the carboxylic C=O acceptor. This

interaction planarizes the molecule, reduces its apparent polarity in non-polar solvents, and

significantly influences its stability against decarboxylation.

Table 1: Physicochemical Properties
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Property Value / Characteristic Notes

CAS Number 33225-86-6
Often indexed as 2-

Carboxamidonicotinic acid.

Molecular Formula C₇H₆N₂O₃ MW: 166.13 g/mol .

Melting Point 175–176 °C (dec.)[1]
Decomposes to quinolinic

imide upon prolonged heating.

Acidity (pKa) pKa₁ ≈ 3.5 (COOH)

The C2-amide exerts an

electron-withdrawing effect,

increasing acidity relative to

nicotinic acid.

Solubility DMSO, DMF, hot water

Poor solubility in cold water

and non-polar organics

(Hexane).

Regiochemistry C2-Amide / C3-Acid

The C2 carbonyl of quinolinic

anhydride is more electrophilic,

favoring this isomer.

Part 2: Synthetic Architectures
The synthesis of 2-carbamoylnicotinic acid derivatives relies on the controlled ring-opening of

quinolinic anhydride (2,3-pyridinedicarboxylic anhydride). This reaction is regioselective but

sensitive to temperature.

Core Synthesis: Regioselective Ammonolysis
Reaction of quinolinic anhydride with ammonia (or primary amines) yields 2-carbamoylnicotinic

acid as the major product.

Kinetic Control: Reaction at low temperatures (0–10°C) favors the opening of the anhydride

at the more electrophilic C2 carbonyl.

Thermodynamic Control: High temperatures often lead to ring closure back to quinolinic

imide (pyrrolo[3,4-b]pyridine-5,7-dione).
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Divergent Pathways
Once the 2-carbamoyl scaffold is established, it serves as a precursor for three distinct

chemical lineages:

Hofmann Rearrangement (Pharma Route): Conversion of the C2-amide to a C2-amine using

hypobromite/hypochlorite. This yields 2-aminonicotinic acid, a precursor for kinase inhibitors

(e.g., Gefitinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclization to Imidazolinones (Agro Route): Condensation with

-amino-nitriles followed by oxidative cyclization yields the Imazapyr class of herbicides.

Dehydration: Treatment with SOCl₂ or POCl₃ converts the amide to a nitrile, yielding 2-

cyanonicotinic acid.
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Figure 1: Divergent synthetic pathways from Quinolinic Anhydride. The 2-carbamoyl derivative

is the kinetic product of ammonolysis.

Part 3: Pharmacophore & Agrochemical Utility
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Agrochemicals: The ALS Inhibitors
The most commercially significant application of 2-carbamoylnicotinic acid derivatives is in the

synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazethapyr).

Mechanism: These compounds inhibit Acetolactate Synthase (ALS), a key enzyme in the

biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.

SAR (Structure-Activity Relationship): The carboxylic acid at C3 is essential for binding to the

ALS active site. The imidazolinone ring at C2 acts as a bioisostere, locking the conformation

to mimic the transition state of the enzyme's substrate.

Pharmaceuticals: Kinase & Enzyme Inhibitors
Derivatives synthesized via the 2-aminonicotinic acid route (post-Hofmann rearrangement) are

utilized in:

EGFR Inhibitors: The pyrido[2,3-d]pyrimidine core, derived from condensing 2-aminonicotinic

acid with formamide, is a scaffold for tyrosine kinase inhibitors.

Anti-inflammatories: Niflumic acid analogs often utilize the 2-amino-3-carboxy pyridine core.

Part 4: Analytical Protocols
To validate the synthesis of 2-carbamoylnicotinic acid, researchers must distinguish it from the

starting anhydride and the isomeric 3-carbamoyl product.

Table 2: Analytical Fingerprint
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Technique Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) 13.2 ppm (bs, 1H)
Carboxylic acid proton (highly

deshielded).

7.6–8.0 ppm (bs, 2H)

Amide protons (-CONH₂).

Often appear as two distinct

peaks due to restricted

rotation.

8.6–8.7 ppm (dd, 1H)

C6-H proton (alpha to

nitrogen), characteristic of

pyridine.

IR Spectroscopy 1720–1730 cm⁻¹
C=O stretch (Carboxylic Acid).

[2]

1660–1680 cm⁻¹ C=O stretch (Amide I band).

3200–3400 cm⁻¹
N-H stretch (Amide, typically

double spike).

Mass Spectrometry m/z 167 [M+H]⁺ ESI-MS positive mode.

Part 5: Experimental Workflow
Protocol: Synthesis of 2-Carbamoylnicotinic Acid
Objective: Regioselective opening of quinolinic anhydride.

Reagents:

Quinolinic anhydride (2,3-pyridinedicarboxylic anhydride) [1.0 eq][3]

Ammonium hydroxide (28% NH₃ aq.)[1] [Excess]

Hydrochloric acid (12 M)

Step-by-Step Methodology:
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Suspension: Suspend quinolinic anhydride (e.g., 7.45 g, 50 mmol) in 28% aqueous

ammonium hydroxide (40 mL).

Reaction: Heat the mixture gently to 70°C for 10–15 minutes. The solid will dissolve as the

anhydride opens to form the ammonium salt of the amic acid.

Critical Control Point: Do not reflux or heat for >30 minutes, as this promotes cyclization to

the imide (insoluble precipitate).

Cooling: Cool the solution rapidly to 0°C in an ice bath.

Precipitation: Acidify the solution dropwise with 12 M HCl to pH ~2–3. A white precipitate will

form.

Note: The intramolecular H-bond makes the 2-carbamoyl isomer less soluble in water than

the 3-carbamoyl isomer, aiding purification.

Isolation: Filter the white solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven

at 60°C.

Yield/Characterization: Expected yield 50–60%. Melting point should be 175–176°C.

Protocol: Hofmann Rearrangement to 2-Aminonicotinic
Acid
Objective: Conversion of amide to amine.

Dissolution: Dissolve 2-carbamoylnicotinic acid (1.0 eq) in 10% NaOH (4.0 eq) at 0°C.

Bromination: Add bromine (Br₂, 1.05 eq) or Sodium Hypochlorite (NaOCl) dropwise,

maintaining temperature <5°C.

Rearrangement: Stir for 30 mins at 0°C, then heat to 70–80°C for 1 hour. Evolution of CO₂

indicates decarboxylation of the isocyanate intermediate.

Workup: Cool to room temperature and adjust pH to 5.0 with acetic acid. The product, 2-

aminonicotinic acid, precipitates as a cream-colored solid.
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Start: 2-Carbamoylnicotinic Acid

1. Dissolve in NaOH (0°C)
Deprotonation of Amide

2. Add Br2 or NaOCl
Formation of N-Bromoamide

3. Heat to 70°C
Rearrangement to Isocyanate -> Amine

 -NaBr, -H2O

4. Acidify to pH 5
Precipitation of Zwitterion

 -CO2

End: 2-Aminonicotinic Acid
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Figure 2: Experimental logic for the Hofmann Rearrangement of 2-carbamoylnicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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